Tetraethylammonium hexafluorophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrochemical Applications:

Electrolyte component

TEAP serves as a crucial component in electrolytes for various electrochemical processes. Its large, non-coordinating anion (hexafluorophosphate) and relatively bulky cation (tetraethylammonium) contribute to its desirable properties in electrolytes, including:

- Wide electrochemical window: This allows for a broader range of potential solvents and reactions to be explored. Source: )

- High ionic conductivity: This ensures efficient transport of ions within the electrolyte, facilitating the desired electrochemical processes. Source: )

- Chemical and electrochemical stability: TEAP exhibits stability across a wide range of voltages and temperatures, making it suitable for various research applications. Source: )

Electrodeposition

TEAP plays a role in the electrodeposition of various materials, including:

- Battery materials: TEAP can be used in the electrodeposition of lithium battery electrode materials, influencing their morphology and electrochemical performance. Source: )

- Functional materials: Researchers utilize TEAP in the electrodeposition of functional materials like thin films and coatings with desired properties for specific applications. Source: )

Other Research Applications:

- Ionic liquid component: TEAP can be incorporated into the design of ionic liquids, which are salts with unique properties like liquid state at room temperature. These ionic liquids find applications in various research fields, including:

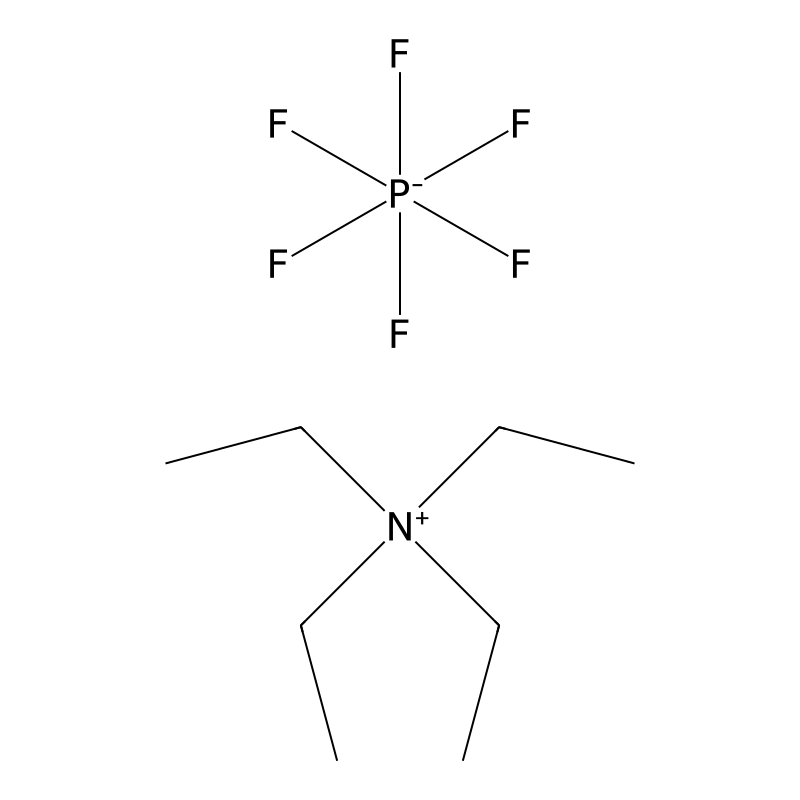

Tetraethylammonium hexafluorophosphate is an organic salt with the chemical formula . It consists of a tetraethylammonium cation and a hexafluorophosphate anion. This compound appears as a white crystalline powder and is highly soluble in polar organic solvents, such as acetone and acetonitrile. Its unique ionic structure allows it to function effectively as an electrolyte in nonaqueous electrochemistry, providing a stable medium for various electro

Tetraethylammonium hexafluorophosphate is primarily utilized in electrochemical applications, where it acts as an inert electrolyte. It facilitates the conduction of ions while remaining chemically inert itself, which is critical for maintaining the integrity of electrochemical experiments. The compound can participate in various reactions, particularly in the synthesis of other chemical species, where it may serve as a source of tetraethylammonium ions or hexafluorophosphate ions .

While tetraethylammonium hexafluorophosphate is not primarily known for biological activity, its toxicity profile indicates potential harm upon ingestion. Animal studies suggest that ingestion of less than 150 grams may be fatal, highlighting the importance of handling this compound with care. It is not typically used in biological applications due to its toxicity and lack of significant biological interaction .

Tetraethylammonium hexafluorophosphate can be synthesized through several methods:

- Neutralization Reaction: This involves reacting tetraethylammonium hydroxide with phosphorous pentafluoride.

- Ion Exchange: The compound can also be produced by exchanging the cation in another hexafluorophosphate salt with tetraethylammonium ions.

- Recrystallization: Purification methods such as recrystallization from suitable solvents (e.g., ethanol) are often employed to achieve high purity levels necessary for electrochemical applications .

Tetraethylammonium hexafluorophosphate finds extensive use in:

- Electrochemistry: Serving as an electrolyte in nonaqueous systems, crucial for various electrochemical processes.

- Synthesis: Acting as a reagent in organic synthesis and facilitating reactions requiring stable ionic environments.

- Material Science: Utilized in the development of ionic liquids and other advanced materials due to its unique properties .

Interaction studies involving tetraethylammonium hexafluorophosphate often focus on its behavior in electrochemical systems. The compound's stability and inertness make it an ideal candidate for studying ion transport mechanisms and reaction kinetics in nonaqueous solvents. These studies help elucidate the role of electrolytes in enhancing the efficiency and selectivity of electro

Tetraethylammonium hexafluorophosphate shares similarities with several related compounds, particularly other quaternary ammonium salts and hexafluorophosphates. Below is a comparison highlighting its uniqueness:

Tetraethylammonium hexafluorophosphate's unique combination of low toxicity (relative to some other salts), high solubility in organic solvents, and effectiveness as an electrolyte distinguishes it from these similar compounds. Its specific ionic structure allows for tailored applications in both electrochemistry and material science that may not be achievable with other salts.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant